molecular formula C10H9NO B1582917 4-Methoxycinnamonitrile CAS No. 28446-68-6

4-Methoxycinnamonitrile

Cat. No. B1582917
CAS RN: 28446-68-6
M. Wt: 159.18 g/mol
InChI Key: CNBCNHHPIBKYBO-UHFFFAOYSA-N
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Description

4-Methoxycinnamonitrile is a chemical compound with the formula C10H9NO . It has a molecular weight of 159.1846 . It is also known by other names such as 2-Propenenitrile, 3-(4-methoxyphenyl)-, Cinnamonitrile, p-methoxy-, p-Methoxycinnamonitrile, and cis,trans-4-methoxycinnamonitrile .


Synthesis Analysis

The synthesis of 4-Methoxycinnamonitrile involves a mono Heck cross-coupling reaction . A mixture of 4-iodotoluene, ethyl acrylate, and potassium carbonate is taken in DMF, and then SS-Pd is added .


Molecular Structure Analysis

The IUPAC Standard InChI for 4-Methoxycinnamonitrile is InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+ . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

4-Methoxycinnamonitrile has a refractive index of n20/D 1.6131 (lit.) . It has a boiling point of 127-140 °C/1 mmHg (lit.) and a density of 1.096 g/mL at 25 °C (lit.) .

Scientific Research Applications

Metabolism and Human Exposure Studies

4-Methoxycinnamonitrile derivatives, such as 4-methoxycinnamic acid (4-MCA), have been studied in the context of human exposure and metabolism. A notable example is Ethylhexyl methoxycinnamate (EHMC), a common UV filter in sunscreens and cosmetics, which metabolizes into compounds including 4-MCA. A study by Huang et al. (2019) found significant human exposure to EHMC and its metabolites, including 4-MCA, in Chinese children and adolescents, highlighting its widespread use and the importance of understanding its effects on human health.

Photodegradation Studies

Research has also delved into the photodegradation of EHMC, which includes the formation of 4-methoxycinnamic acid. A study by Gackowska et al. (2014) investigated the photodegradation of EHMC in the presence of oxidizing and chlorinating systems, identifying products like 4-MCA. This study enhances our understanding of the environmental fate of such compounds, which is crucial for assessing their environmental impact.

Endocrine Disrupting Properties and Reproductive Effects

Another area of research has been the potential endocrine-disrupting properties of compounds like Octyl Methoxycinnamate (OMC), which may relate to 4-methoxycinnamonitrile derivatives. A study by Axelstad et al. (2011) explored how exposure to OMC affected the reproductive and neurological development of rat offspring. Such studies are pivotal in understanding the potential health risks associated with exposure to these compounds.

Environmental Impact Assessment

The study of vapor pressures, vaporization enthalpies, and octanol-air partition coefficients of isomers of EHMC, like 2-Ethylhexyl 4-methoxycinnamate, helps assess their environmental impact. Pegoraro et al. (2015) used these parameters to classify the mobility and volatility of these compounds, providing insight into their behavior in the environment.

Anticancer Properties

A derivative of 4-methoxycinnamic acid, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), has been studied for its potential health benefits, including anticancer properties. Silva & Batista (2017) reviewed the structures, occurrence, and bioactivities of compounds bearing feruloyl moieties, including their potential against cancer and other disorders related to oxidative stress.

Safety And Hazards

4-Methoxycinnamonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing mist or vapors, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area, and protective gloves/protective clothing should be worn .

Relevant Papers 4-Methoxycinnamonitrile shows potent nematicidal activity toward adult Bursaphelenchus xylophilus . Surface-enhanced Raman scattering of cis- and trans-4-methoxycinnamonitrile has been studied in aqueous silver sols .

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBCNHHPIBKYBO-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401035107
Record name 3-(4-Methoxyphenyl)-2-propenenitrile
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Methoxycinnamonitrile

CAS RN

28446-68-6, 14482-11-2
Record name Cinnamonitrile, p-methoxy-
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Record name 28446-68-6
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Record name 3-(4-Methoxyphenyl)-2-propenenitrile
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Record name cis,trans-4-methoxycinnamonitrile
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Record name 4-Methoxycinnamonitrile
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Synthesis routes and methods

Procedure details

A solution of 4-iodoanisole (1 g, 4.2 mmol), acrylonitrile (0.3 ml, 4.7 mmol), tri-o-tolylphosphine (243 mg, 0.4 mmol), palladium (II) acetate (90 mg, 0.4 mmol) and triethylamine (1.78 ml, 12 mmol) in acetonitrile (20 ml) was refluxed under nitrogen for 14 hours. The reaction mixture was diluted with EtOAc (50 ml) and washed with 2M sodium hydrogen carbonate (100 ml), the organic layer was dried over magnessium sulphate and filtered. The filtrate was evaporated in vacuo and purified by column chromatography using pentane, then 95:5 pentane:ethyl acetate, then 90:10 pentane:ethyl acetate to give the title compound (414 mg, 2.5 mmol) as a mixture of cis and trans isomers as yellow crystals, 1H NMR (CDCl3 400 MHz) δ: 3.8 (s, 3H), 5.7 (d, 1H), 6.9 (d, 1H), 7.2 (d, 1H), 7.4 (d, 2H); LRMS: m/z 176 (M+NH4+); Anal. Found C, 74.44; H, 5.66; N, 8.36. C10H39NO.0.1H2O requires C, 74.42; H, 5.65; N, 8.41%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
HA Chun, SS Yi, MS Kim, K Kim - Journal of Raman …, 1990 - Wiley Online Library
… 4-Methoxycinnamonitrile (98%, mixture of trans and cis isomers) was purchased from Aldrich Chemical. trans-4Methoxycinnamonitrile … cis-4Methoxycinnamonitrile was separated from …
JO Kong, SM Lee, YS Moon, SG Lee… - Journal of …, 2007 - ncbi.nlm.nih.gov
… Potent nematicidal activity was also observed with 4-methoxycinnamonitrile, trans-4-methoxycinnamaldehyde, trans-2-methoxy-cinnamaldehyde, ethyl α-cyanocinnamate, …
Number of citations: 127 www.ncbi.nlm.nih.gov
RL Metcalf, RL Lampman - Journal of economic entomology, 1989 - academic.oup.com
… The nitriles (IX and X) provide interesting examples of bioisosterism with the aldehydes (XI and XII) (Table 2), as 4-methoxycinnamonitrile (IX) was almost as attractive as 4-…
Number of citations: 56 academic.oup.com
RM Okasha, FF Alblewi, MA Assiri… - Journal of …, 2018 - ingentaconnect.com
… , 3-amino-9-methoxy-1(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile (3) was obtained via the reaction of 7-methoxy-2-naphthol (1) and -cyano-4-methoxycinnamonitrile (2) in …
Number of citations: 2 www.ingentaconnect.com
RL Metcalf, RL Lampman - Proceedings of the National …, 1991 - National Acad Sciences
… 0.08, (E)-cinnamyl alcohol 0.01, and 4-methoxycinnamonitrile 0.70. Ortho- and meta… between 4-methoxycinnamaldehyde and 4-methoxycinnamonitrile, indicating the key role of …
Number of citations: 65 www.pnas.org
K Rorig - Journal of the American Chemical Society, 1953 - ACS Publications
… 4 methoxycinnamonitrile yielded a-(4'-carboxyphenyl)-4-… -(4'acetylphenyl)-4-methoxycinnamonitrile shows two maxima: … (4'acetylphenyl)-4-methoxycinnamonitrile and to the spectrum of …
Number of citations: 5 pubs.acs.org
YE Na, SI Kim, HS Bang, BS Kim, YJ Ahn - Veterinary Parasitology, 2011 - Elsevier
The toxicity of two cassia oils, four cinnamon oils and (E)-cinnamaldehyde and (E)-cinnamic acid and 34 structurally related compounds to adult Dermanyssus gallinae (De Geer) …
Number of citations: 43 www.sciencedirect.com
DR Lance, NC Elliott - Journal of Entomological Science, 1991 - meridian.allenpress.com
… : indole, estragole, eugenol, or 4-methoxycinnamonitrile. A fifth and sixth treatment consisted of [indole + estragole] and [indole -I- 4-methoxycinnamonitrile], with 50 mg of either …
Number of citations: 13 meridian.allenpress.com
Z Wang, HK Kim, W Tao, M Wang… - Journal of medical …, 2011 - academic.oup.com
… The toxicity of cinnamoyl chloride, α-methyl (E)-cinnamaldehyde, hydrocinnamonitrile, cinnamyl alcohol, hydrocinnamyl acetate, cinnamyl bromide, 4-methoxycinnamonitrile, …
Number of citations: 24 academic.oup.com
FA Marques, EP Wendler, A Macedo… - Brazilian Archives of …, 2009 - SciELO Brasil
… and 4-methoxycinnamonitrile for D. v. virgifera, cinnamyl alcohol for D. … Cinnamonitrile and 4-methoxycinnamonitrile have been shown to attract D. v. virgifera but neither compound has …
Number of citations: 7 www.scielo.br

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